molecular formula C21H16N2S B14520897 2,4,5-Triphenyl-4H-1,3,4-thiadiazine CAS No. 62472-97-3

2,4,5-Triphenyl-4H-1,3,4-thiadiazine

Cat. No.: B14520897
CAS No.: 62472-97-3
M. Wt: 328.4 g/mol
InChI Key: AKPCOQJLPNEZOD-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-4H-1,3,4-thiadiazine is a heterocyclic compound featuring a six-membered thiadiazine ring with three phenyl substituents at positions 2, 4, and 3. This compound belongs to the 1,3,4-thiadiazine family, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The phenyl substituents likely enhance steric bulk and π-π stacking interactions, influencing both physicochemical properties and biological activity.

Properties

CAS No.

62472-97-3

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

2,4,5-triphenyl-1,3,4-thiadiazine

InChI

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(18-12-6-2-7-13-18)22-23(20)19-14-8-3-9-15-19/h1-16H

InChI Key

AKPCOQJLPNEZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazine ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-Triphenyl-4H-1,3,4-thiadiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the growth of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Ring Conformation : Unlike 3,6-dihydro-2H-1,3,4-thiadiazines (which adopt a half-boat conformation ), the 4H system in 2,4,5-triphenyl-4H-1,3,4-thiadiazine is fully aromatic, likely enhancing thermal stability and π-stacking interactions.
  • Substituent Effects : The triphenyl substitution pattern contrasts with PDE4 inhibitors (e.g., triazolo-thiadiazines), where 3,4-dimethoxy groups at position 5 are critical for potency . Phenyl groups may instead favor hydrophobic interactions in enzyme binding.

Key Observations :

  • Enzyme Inhibition: While triazolo-thiadiazines and piperazine hybrids show nanomolar potency against PDE4 and MMPs , the triphenyl derivative’s activity remains uncharacterized. Its bulky substituents may hinder binding to compact active sites (e.g., PDE4) but could suit larger pockets (e.g., MMPs).
  • Antimicrobial Activity: Halogenated phenyl groups in 2-amino-1,3,4-thiadiazines enhance antimicrobial efficacy , suggesting that halogenation of this compound could improve such properties.

Physicochemical Property Comparisons

  • Thermal Stability : Derivatives like 5b (m.p. 147°C) and 5d (m.p. 138°C) exhibit higher melting points than morpholine-substituted L-17, likely due to reduced flexibility and increased crystallinity from phenyl groups. The triphenyl analog is expected to have even higher thermal stability.
  • Solubility: The triphenyl substitution may reduce aqueous solubility compared to morpholine- or amino-substituted derivatives (e.g., L-17 or 6-amino-triazolo-thiadiazines ), necessitating formulation adjustments for pharmacological use.

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